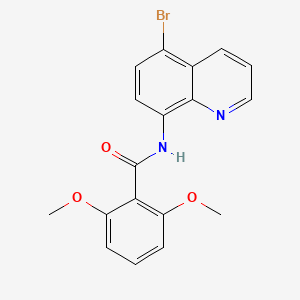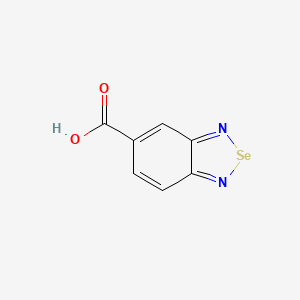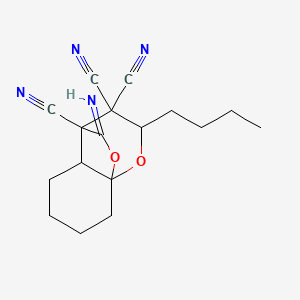![molecular formula C20H23ClN2O3S B11091812 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B11091812.png)
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound that features a benzamide core with a 3-chloro substituent and a sulfonylated phenyl group attached to a 2-ethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonylated phenyl intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with 2-ethylpiperidine under basic conditions to form the sulfonylated phenyl intermediate.
Coupling with 3-chlorobenzoyl chloride: The sulfonylated phenyl intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction at different functional groups, such as the piperidine ring or the benzamide core.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: Similar structure with an acetamide group instead of a benzamide group.
3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}thiobenzamide: Similar structure with a thiobenzamide group instead of a benzamide group.
Uniqueness
The uniqueness of 3-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-2-18-8-3-4-13-23(18)27(25,26)19-11-9-17(10-12-19)22-20(24)15-6-5-7-16(21)14-15/h5-7,9-12,14,18H,2-4,8,13H2,1H3,(H,22,24) |
InChI Key |
AGOLFDNGSYCOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate](/img/structure/B11091748.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11091751.png)
![4,4,6,8-tetramethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11091756.png)
![2-{1-benzyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11091764.png)
![8-(4-Bromophenyl)-1,3,6-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene](/img/structure/B11091767.png)
![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11091775.png)
![Methyl 2-({2-[(5-allyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL)sulfanyl]acetyl}amino)-4-methylpentanoate](/img/structure/B11091779.png)

![N-(2-methoxyphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11091799.png)
![(4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11091804.png)
![4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11091813.png)
![4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11091817.png)
